![molecular formula C15H14FN3O2 B2992679 N-[(4-Fluorophenyl)-pyrimidin-2-ylmethyl]-N-methyloxirane-2-carboxamide CAS No. 2411280-27-6](/img/structure/B2992679.png)
N-[(4-Fluorophenyl)-pyrimidin-2-ylmethyl]-N-methyloxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Fluorophenyl)-pyrimidin-2-ylmethyl]-N-methyloxirane-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to selectively inhibit the activity of certain enzymes, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-[(4-Fluorophenyl)-pyrimidin-2-ylmethyl]-N-methyloxirane-2-carboxamide involves the inhibition of CDKs and GSK3. These enzymes are involved in the regulation of the cell cycle and cell growth, and their inhibition can lead to the suppression of tumor growth. N-[(4-Fluorophenyl)-pyrimidin-2-ylmethyl]-N-methyloxirane-2-carboxamide selectively binds to the active site of these enzymes, preventing their activity and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[(4-Fluorophenyl)-pyrimidin-2-ylmethyl]-N-methyloxirane-2-carboxamide has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. Additionally, animal studies have shown that N-[(4-Fluorophenyl)-pyrimidin-2-ylmethyl]-N-methyloxirane-2-carboxamide can inhibit the growth of tumors in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(4-Fluorophenyl)-pyrimidin-2-ylmethyl]-N-methyloxirane-2-carboxamide is its selectivity for certain enzymes, which makes it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it suitable for use in animal studies. However, one of the limitations of this compound is its relatively complex synthesis, which may make it difficult to produce in large quantities for clinical trials.
Zukünftige Richtungen
There are several future directions for the study of N-[(4-Fluorophenyl)-pyrimidin-2-ylmethyl]-N-methyloxirane-2-carboxamide. One area of research is the development of new cancer therapies based on this compound. Another area of research is the study of the mechanism of action of this compound and its effects on cell cycle regulation and apoptosis. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, and to optimize its synthesis for large-scale production.
Synthesemethoden
The synthesis of N-[(4-Fluorophenyl)-pyrimidin-2-ylmethyl]-N-methyloxirane-2-carboxamide involves a series of chemical reactions, starting with the reaction of 4-fluoroaniline with chloroacetyl chloride to form 4-fluoro-N-(chloroacetyl)aniline. This intermediate is then reacted with 2-(bromomethyl)pyrimidine to form N-(2-pyrimidinylmethyl)-4-fluoro-N-(chloroacetyl)aniline, which is subsequently reacted with methylamine to form N-(2-pyrimidinylmethyl)-N-methyl-4-fluoroaniline. The final step involves the reaction of this intermediate with epichlorohydrin to form N-[(4-Fluorophenyl)-pyrimidin-2-ylmethyl]-N-methyloxirane-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(4-Fluorophenyl)-pyrimidin-2-ylmethyl]-N-methyloxirane-2-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to selectively inhibit the activity of certain enzymes, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK3). These enzymes play important roles in the regulation of cell division and growth, making them attractive targets for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)-pyrimidin-2-ylmethyl]-N-methyloxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-19(15(20)12-9-21-12)13(14-17-7-2-8-18-14)10-3-5-11(16)6-4-10/h2-8,12-13H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFGBQRLOYFFLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=C(C=C1)F)C2=NC=CC=N2)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2992596.png)
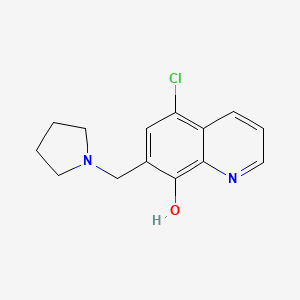
![N-[(4-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B2992601.png)
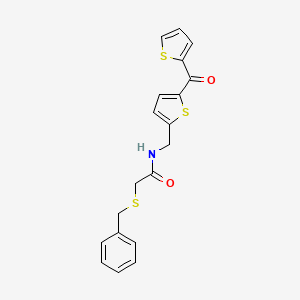
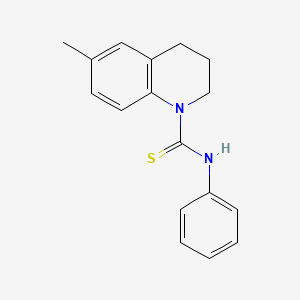
![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2992605.png)
![2-[6-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetic acid](/img/structure/B2992606.png)
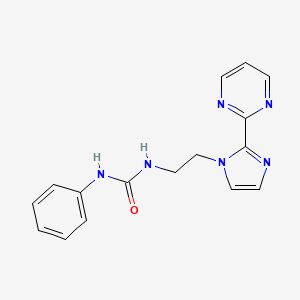
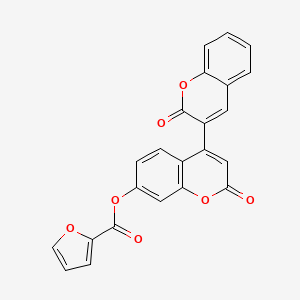
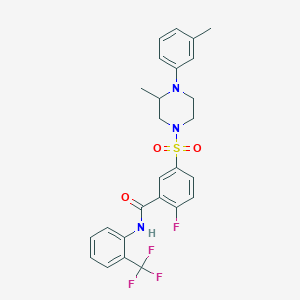
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2992612.png)
![1-(3-chloro-2-methylphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2992615.png)
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B2992616.png)
![N-(tert-butyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2992619.png)